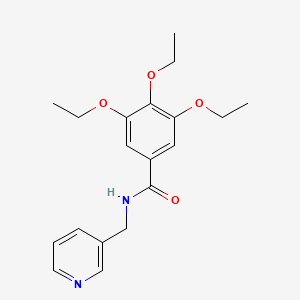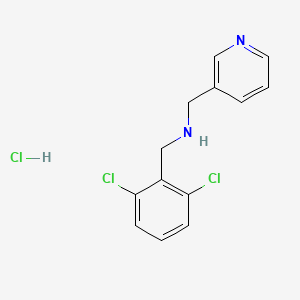![molecular formula C17H16F3N3O2 B5523637 N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}chromane-3-carboxamide](/img/structure/B5523637.png)
N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}chromane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a part of a class of chemicals often investigated for their potential biological activities and chemical properties. It is characterized by its specific structural components, including a pyrimidine ring and a trifluoromethyl group.
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions. For instance, Palanki et al. (2000) explored the structure-activity relationship of related compounds, focusing on various substitutions on the pyrimidine ring to enhance activity and bioavailability (Palanki et al., 2000).
Molecular Structure Analysis
A detailed analysis of molecular structure is essential for understanding the compound's properties. Shi et al. (2018) discussed a one-step synthesis method for related thieno[2,3-d]pyrimidin-4(3H)-ones, which likely shares structural similarities with the compound , emphasizing the importance of molecular structure in synthesis (Shi et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can vary significantly based on their structural modifications. For example, Yamamoto et al. (2016) identified a related compound as a potent inhibitor in their study, highlighting the diverse chemical properties that can arise from structural changes (Yamamoto et al., 2016).
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting point, and stability, is crucial. The study by Guan et al. (2014) on novel polyimides, while not directly related, gives insight into the methodologies used for analyzing physical properties of complex organic compounds (Guan et al., 2014).
Chemical Properties Analysis
Chemical properties like reactivity, acidity/basicity, and interactions with other molecules are key. The work by Chambhare et al. (2003) on similar compounds provides an example of how chemical properties are assessed in laboratory settings (Chambhare et al., 2003).
Wissenschaftliche Forschungsanwendungen
Inhibition of NF-kappaB and AP-1 Gene Expression
Structural analogs of pyrimidine derivatives have been explored for their ability to inhibit NF-kappaB and AP-1 gene expression, which are pivotal in inflammatory and cancer pathways. The study by Palanki et al. (2000) on the structure-activity relationship of such compounds suggests potential for modulating key biological pathways, indicating that similar structures could be explored for their therapeutic potential in treating diseases where NF-kappaB and AP-1 play crucial roles (Palanki et al., 2000).
Synthesis of Trifluoromethylated Analogues
The synthesis of trifluoromethylated pyrimidine analogues, as described by Sukach et al. (2015), demonstrates the chemical versatility and potential for creating novel compounds with enhanced properties, such as increased stability or altered pharmacokinetics. Such methodologies could be applied to the synthesis and exploration of N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}chromane-3-carboxamide derivatives (Sukach et al., 2015).
Development of Histone Deacetylase Inhibitors
Compounds featuring pyrimidine as a core structural element have been investigated for their role as histone deacetylase (HDAC) inhibitors, highlighting the compound's potential in epigenetic modulation and cancer therapy. Zhou et al. (2008) describe the design and biological evaluation of a pyrimidine-containing compound that exhibits selective inhibition of HDACs, emphasizing the therapeutic applications of such molecules (Zhou et al., 2008).
Gas Separation Applications
The structural adaptability of pyrimidine derivatives extends beyond biological applications to material science, such as in the synthesis of hyperbranched polyimides for gas separation. Fang et al. (2000) highlight the potential of incorporating pyrimidine-based structures into polymers for enhancing gas separation efficiency, suggesting a route for the development of advanced materials (Fang et al., 2000).
Eigenschaften
IUPAC Name |
N-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c1-10-6-14(17(18,19)20)23-15(22-10)8-21-16(24)12-7-11-4-2-3-5-13(11)25-9-12/h2-6,12H,7-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMVGMQFELJHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2CC3=CC=CC=C3OC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523575.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5523580.png)
![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5523585.png)


![2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid](/img/structure/B5523605.png)

![[1-[3-(2-aminoethyl)benzyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol dihydrochloride](/img/structure/B5523625.png)
![7-[(5-methoxy-1H-indol-2-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5523631.png)
![3-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523651.png)

![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)